4-(4,4-Difluorocyclohexyl)phenol

Description

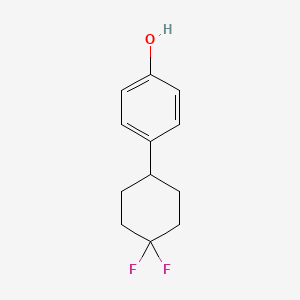

Structure

2D Structure

3D Structure

Properties

CAS No. |

161553-81-7 |

|---|---|

Molecular Formula |

C12H14F2O |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

4-(4,4-difluorocyclohexyl)phenol |

InChI |

InChI=1S/C12H14F2O/c13-12(14)7-5-10(6-8-12)9-1-3-11(15)4-2-9/h1-4,10,15H,5-8H2 |

InChI Key |

ZPUAZJUHBWTKJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)O)(F)F |

Origin of Product |

United States |

Relevance of Phenolic Moieties in Advanced Chemical Synthesis and Materials

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and materials science. britannica.com Their versatile reactivity and inherent properties make them valuable building blocks for a wide array of materials.

The hydroxyl group of a phenol (B47542) is weakly acidic and can participate in hydrogen bonding, which influences the macroscopic properties of phenolic materials, such as their boiling points and solubility. libretexts.orgbyjus.com Phenolic resins, formed from the polymerization of phenols and aldehydes, were among the first synthetic polymers to be commercialized and continue to be used extensively in laminates, adhesives, and coatings due to their heat resistance and durability. google.comyoutube.comniir.org

In the context of advanced materials, the phenolic moiety can serve as a versatile scaffold for further functionalization. Its aromatic ring can be modified with various substituents to tailor the electronic and physical properties of the resulting molecule. This adaptability makes phenolic structures, including 4-(4,4-Difluorocyclohexyl)phenol , valuable intermediates in the synthesis of complex molecules for specialized applications. nih.gov

Current Research Landscape and Emerging Trends for Fluorinated Cyclohexyl Phenols in Specialized Applications

Novel Synthetic Routes to this compound and its Precursors

The synthesis of this compound involves the creation of two key structural features: the gem-difluorinated cyclohexane ring and the carbon-carbon bond connecting it to the phenol moiety. The following sections outline advanced approaches to these synthetic challenges.

While specific stereoselective syntheses for the 4,4-difluorocyclohexyl system are not extensively documented, general principles of stereoselective synthesis for substituted cyclohexanes can be applied. The stereochemistry of the cyclohexane ring is often established early in the synthetic sequence, prior to the introduction of the fluorine atoms.

Key strategies often rely on controlling the formation of stereocenters in a precursor molecule. For instance, asymmetric aldol (B89426) reactions or Diels-Alder reactions can be employed to construct a cyclohexene or cyclohexanone precursor with defined stereochemistry. Chiral auxiliaries or catalysts are instrumental in these transformations, guiding the reactants to form a product with a specific three-dimensional arrangement. Although the target molecule itself is achiral due to the plane of symmetry in the difluorocyclohexyl group, stereocontrol can be crucial in the synthesis of more complex derivatives or analogs where additional substituents on the ring would create stereocenters.

C-F Bond Formation: A primary challenge in synthesizing the target molecule is the introduction of the gem-difluoro group onto the cyclohexane ring. Modern fluorination chemistry offers several methods to achieve this, often starting from a ketone precursor, 4-cyclohexyl-cyclohexanone.

One effective method is deoxofluorination, which directly converts a carbonyl group (C=O) into a difluoromethylene group (CF₂). Reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation. organic-chemistry.org These reagents convert ketones to the corresponding gem-difluorides under relatively mild conditions. organic-chemistry.org Another approach involves the treatment of 1,3-dithiolanes, derived from ketones, with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride), which provides a convenient, low-temperature route to gem-difluoro compounds. illinois.edu

C-C Bond Formation: The linkage between the difluorocyclohexyl ring and the phenol moiety is typically formed via a carbon-carbon cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org

In a potential synthesis of this compound, the strategy could involve:

Coupling a 4-(4,4-difluorocyclohexyl)boronic acid derivative with a protected 4-halophenol (e.g., 4-bromophenol (B116583) with its hydroxyl group protected).

Alternatively, coupling a 4-halophenylboronic acid with a 1-halo-4,4-difluorocyclohexane.

Recent advancements have even enabled the direct Suzuki-Miyaura coupling of phenols, activated in situ, with boronic acids, which could provide a more direct route and avoid protection/deprotection steps. rsc.orgresearchgate.netmdpi.com

The large-scale synthesis of this compound requires a cost-effective and efficient process. A key precursor, 4,4-Difluorocyclohexanone, is commercially available and can be synthesized from inexpensive starting materials like 1,4-cyclohexanedione (B43130) monoethylene ketal. chemicalbook.comgoogle.comchemicalbook.comtcichemicals.comchemscene.com

For industrial-scale production, several factors must be optimized:

Starting Materials: Utilizing readily available and low-cost raw materials is crucial for economic viability. google.com

Process Optimization: Reaction conditions such as temperature, pressure, catalyst loading, and reaction time must be fine-tuned to maximize yield and throughput while minimizing energy consumption.

Catalyst Efficiency: The use of highly active and robust catalysts, particularly for the C-C coupling step, reduces costs and simplifies purification. Nickel-based catalysts, for example, are being explored as a more economical alternative to palladium for Suzuki-type couplings. mdpi.com

Waste Reduction: Designing synthetic routes with high atom economy and minimizing the use of stoichiometric reagents and hazardous solvents reduces waste and environmental impact.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing for large-scale synthesis. They allow for better control over reaction parameters, improved safety, and potentially higher yields and purity.

Derivatization Strategies and Functionalization of the Phenolic Moiety

The phenolic hydroxyl group of this compound is a key site for further chemical modification. Derivatization can be used to alter the molecule's properties or to direct subsequent reactions on the aromatic ring. Common derivatization reactions for phenols include etherification and esterification. For analytical purposes, such as gas chromatography, phenols are often converted to more volatile derivatives like trimethylsilyl (B98337) (TMS) ethers.

The phenol ring in this compound is "activated" towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the difluorocyclohexyl group, substitution occurs exclusively at the two equivalent ortho positions (C2 and C6).

The 4-alkyl substituent, in this case, the 4,4-difluorocyclohexyl group, has a minor electronic influence but can exert a steric effect, potentially hindering the approach of bulky electrophiles to the adjacent ortho positions. However, for many common electrophilic substitutions, this steric hindrance is not sufficient to prevent the reaction.

Nitration: The introduction of a nitro group (–NO₂) onto the phenolic ring is a common transformation. Due to the high reactivity of phenols, direct nitration requires carefully controlled conditions to avoid oxidation and the formation of polymeric by-products. google.com

Conditions: Typically, nitration is carried out using dilute nitric acid at low temperatures. ijcce.ac.ir Using concentrated nitric acid often leads to oxidation or the formation of dinitro products. google.com Alternative nitrating systems, such as metal nitrates (e.g., Cu(NO₃)₂) in organic solvents or ammonium (B1175870) nitrate (B79036) with KHSO₄, have been developed to achieve higher regioselectivity and yields under milder conditions. ijcce.ac.irdergipark.org.tr

Products: The nitration of this compound is expected to yield primarily 4-(4,4-difluorocyclohexyl)-2-nitrophenol. Under more forcing conditions, the dinitro product, 4-(4,4-difluorocyclohexyl)-2,6-dinitrophenol, could potentially be formed.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) onto the phenol ring is also a facile reaction. Like nitration, the high reactivity of the phenol ring means that the reaction can proceed readily, often without the need for a Lewis acid catalyst that is typically required for the halogenation of less activated aromatic rings.

Conditions: To achieve monohalogenation, the reaction is usually performed with the elemental halogen (e.g., Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at low temperatures. Using a polar solvent like bromine water typically leads to the rapid formation of a polybrominated product, in this case, 2,6-dibromo-4-(4,4-difluorocyclohexyl)phenol.

Products: The controlled bromination of this compound would yield 2-bromo-4-(4,4-difluorocyclohexyl)phenol as the major product.

Table 1: Summary of Electrophilic Substitution Reactions

| Reaction | Typical Reagent(s) | Conditions | Expected Major Product |

|---|---|---|---|

| Nitration (mono) | Dilute HNO₃ | Low temperature (e.g., 0-10 °C) | 4-(4,4-Difluorocyclohexyl)-2-nitrophenol |

| Halogenation (mono-bromo) | Br₂ in CCl₄ or CHCl₃ | Low temperature (e.g., <5 °C) | 2-Bromo-4-(4,4-difluorocyclohexyl)phenol |

| Halogenation (di-bromo) | Aqueous Br₂ (Bromine water) | Room temperature | 2,6-Dibromo-4-(4,4-difluorocyclohexyl)phenol |

Regioselective Electrophilic Aromatic Substitution Reactions

Sulfonation and Friedel-Crafts Alkylation/Acylation

The electron-rich phenol ring of this compound is susceptible to electrophilic aromatic substitution reactions such as sulfonation and Friedel-Crafts reactions. However, the hydroxyl group's strong activating and coordinating nature presents challenges.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring can be achieved, typically at the ortho position to the hydroxyl group, due to its directing effect. This functional group is important in the synthesis of certain dyes and pharmaceuticals. For example, related phenol compounds are sulfonated to create water-soluble derivatives or to act as intermediates in further chemical elaborations. europa.eunih.gov

Friedel-Crafts Alkylation and Acylation: These reactions, discovered by Charles Friedel and James Crafts, are fundamental methods for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org

Alkylation: This reaction involves an alkyl halide and a Lewis acid catalyst, like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org However, Friedel-Crafts alkylation of phenols can be problematic due to the coordination of the Lewis acid with the phenolic oxygen. stackexchange.com This coordination deactivates the ring towards electrophilic attack and can lead to side reactions. libretexts.orgyoutube.com Polyalkylation is another common issue as the newly added alkyl group further activates the ring. libretexts.orgyoutube.com

Acylation: This process uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org It is generally more successful with phenols than alkylation. The reaction typically requires a stoichiometric amount of the catalyst because the product, a hydroxyarylketone, forms a stable complex with the Lewis acid. wikipedia.org Acylation introduces an acyl group, which is deactivating and thus prevents further reactions on the same ring. libretexts.orgyoutube.com The initial reaction can occur at either the oxygen (O-acylation) to form an ester or the carbon (C-acylation) to form a hydroxyarylketone. stackexchange.com The ester can often be rearranged to the more stable C-acylated product under the reaction conditions, a process known as the Fries rearrangement. stackexchange.com

| Reaction | Typical Reagents | Catalyst | Key Challenges with Phenols | Primary Product |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Lewis Acid (e.g., AlCl₃) | Catalyst coordination with -OH, Polyalkylation, Rearrangements. libretexts.orgstackexchange.comyoutube.com | Alkyl-substituted phenol |

| Acylation | Acyl Halide (RCOX) or Anhydride | Lewis Acid (e.g., AlCl₃), often stoichiometric | O- vs. C-acylation, Fries rearrangement. wikipedia.orgstackexchange.com | Hydroxyarylketone |

Reactions at the Hydroxyl Group for Ether and Ester Formation

The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of ethers and esters, which are common motifs in bioactive molecules.

Ether Formation: Williamson ether synthesis is a common method, where the phenol is first deprotonated with a base (like sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide to form an ether.

Ester Formation: Esters are readily formed by reacting the phenol with carboxylic acids or their derivatives.

With Carboxylic Acids: Direct esterification with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed and reversible. youtube.com

With Acyl Chlorides/Anhydrides: A more efficient method involves reacting the phenol with a more reactive acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. youtube.com

Coupling Reagents: Modern methods, such as the Steglich esterification, use coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions, which is particularly useful for sensitive substrates. organic-chemistry.org

These reactions are crucial for modifying the compound's properties, for instance, in the development of prodrugs or in creating building blocks for liquid crystals or polymers.

Palladium-Catalyzed Cross-Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex molecules like pharmaceuticals and advanced materials. libretexts.orgjocpr.com For this compound, these reactions allow for the extension of its molecular framework.

To participate in cross-coupling, the phenol's hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf) or a nonaflate. This transforms the electron-rich phenol into an electrophilic coupling partner.

Common palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netyoutube.com This is a widely used method for constructing biaryl structures. jocpr.com

Heck Reaction: This involves coupling the aryl triflate with an alkene to form a substituted alkene. jocpr.comresearchgate.net

Sonogashira Coupling: This reaction couples the aryl triflate with a terminal alkyne, providing access to aryl-alkyne structures. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl triflate with an amine. libretexts.org

These reactions offer a modular approach to synthesizing a vast array of derivatives, enabling the exploration of chemical space in drug discovery and materials science. jocpr.com

Transformations Involving the Difluorocyclohexyl Ring

The 4,4-difluorocyclohexyl moiety significantly influences the compound's physical and chemical properties.

Ring Modifications and Substituent Effects on Reactivity

While the gem-difluoro group is generally stable, the cyclohexane ring can undergo conformational changes. The fluorine atoms exert a strong electron-withdrawing effect, which can influence the acidity of the neighboring C-H bonds, although direct transformations at this position are challenging. Substituents on the phenyl ring can electronically influence the difluorocyclohexyl group, but significant modifications of the saturated, fluorinated ring itself are not commonly reported and would require harsh reaction conditions.

Mechanistic Studies of Fluorine-Mediated Chemical Reactions

The presence of fluorine atoms profoundly impacts a molecule's reactivity. manchester.ac.uk Fluorine's high electronegativity can create strong dipoles and influence the stability of intermediates and transition states. In the context of this compound, the gem-difluoro group acts as a lipophilic hydrogen bond acceptor and can alter the compound's binding affinity to biological targets. Mechanistic studies on related fluorinated compounds show that fluorine can influence reaction pathways through steric and electronic effects. researchgate.net For example, enzymatic defluorination studies on fluorophenols highlight the stability of the C-F bond and the complex mechanisms required to cleave it. manchester.ac.uk

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a crucial building block for creating more complex molecules, particularly in the pharmaceutical industry. The difluorocyclohexyl group is a bioisostere for other groups like a carbonyl or an isopropyl group, but with altered metabolic stability and lipophilicity.

Its utility is demonstrated in the synthesis of various biologically active compounds. For instance, derivatives of this phenol have been investigated as androgen receptor antagonists for potential use in treating prostate cancer. nih.gov The synthesis of such complex molecules often involves a multi-step sequence where the phenol is modified using the reactions described above (e.g., etherification followed by cross-coupling) to build the final target structure. chemicalbook.comnih.govorgsyn.org

| Functional Group | Reaction Type | Significance |

|---|---|---|

| Phenolic Ring | Friedel-Crafts Acylation | Introduces ketone functionality, a versatile synthetic handle. masterorganicchemistry.com |

| Hydroxyl Group | Ether/Ester Formation | Modifies polarity and steric properties; used for prodrugs. youtube.comrsc.org |

| Aryl Triflate (from Phenol) | Palladium-Catalyzed Cross-Coupling | Enables modular construction of complex biaryls and other extended structures. jocpr.comyoutube.com |

Investigating Molecular Conformation and Stereoisomerism

The presence of a cyclohexane ring introduces conformational complexity. The 4,4-difluoro substitution pattern significantly influences the conformational equilibrium of the cyclohexane ring. In disubstituted cyclohexanes, the relative orientation of the substituents can lead to cis and trans isomers. For 1,4-disubstituted cyclohexanes, both cis and trans isomers are achiral as they possess a plane of symmetry. idc-online.com

The cyclohexane ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The bulky 4-hydroxyphenyl group would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The two fluorine atoms are fixed at the 4-position of the cyclohexane ring.

Advanced Spectroscopic Analyses for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the detailed structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for analyzing fluorinated organic compounds. nih.gov The chemical shift of the fluorine-19 nucleus is highly sensitive to its local electronic environment, providing valuable information about molecular conformation and substituent effects.

Table 1: Predicted ¹⁹F NMR Data for this compound (based on analogous compounds)

| Parameter | Predicted Value/Range | Reference |

|---|---|---|

| ¹⁹F Chemical Shift (δ, ppm) | -90 to -110 | rsc.org |

Note: These are predicted values based on data for similar gem-difluorocyclohexane structures. Actual experimental values may vary.

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of intermolecular interactions such as hydrogen bonding. nih.govresearchgate.netresearchgate.net

The spectra of this compound would be dominated by vibrations of the phenol and difluorocyclohexyl moieties. Key expected vibrational modes are summarized in the table below. The broad O-H stretching band in the FT-IR spectrum would be indicative of hydrogen bonding between phenol molecules. The C-F stretching vibrations would appear as strong bands in the fingerprint region.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 (broad) | FT-IR | docbrown.info |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman | docbrown.info |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman | agh.edu.pl |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman | wallonie.be |

| C-O Stretch (Phenol) | 1200-1260 | FT-IR | docbrown.info |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the elucidation of reaction pathways. nih.gov Electron ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the cyclohexane and phenyl rings, as well as fragmentation within the cyclohexane ring, including the loss of HF or CF₂ fragments. The fragmentation of fluorinated compounds can be complex and may involve rearrangements. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₁₄F₂O]⁺• | 212 |

| Loss of C₆H₁₀F₂ | [C₆H₅O]⁺ | 93 |

| Loss of Phenol | [C₆H₉F₂]⁺ | 119 |

Crystallographic Studies and Solid-State Structural Characterization

While no specific crystallographic data for this compound has been found, this section outlines the principles of how such studies would be conducted and the type of information they would yield.

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov It provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and packing in the solid state.

A successful single crystal X-ray diffraction study of this compound would confirm the chair conformation of the cyclohexane ring and the equatorial orientation of the phenol substituent. It would also reveal the precise C-F, C-C, and C-O bond lengths and the C-C-C bond angles within the cyclohexane ring, which might be slightly distorted from ideal values due to the presence of the gem-difluoro group. Furthermore, the crystal packing would show intermolecular hydrogen bonds involving the phenolic hydroxyl group, influencing the solid-state architecture.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-disubstituted cyclohexanes |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the solid-state nature of crystalline materials. chemicalbook.com It is an essential tool for identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism in chemical compounds. chemicalbook.comnih.gov The diffraction pattern obtained from a powdered sample is unique to its crystalline form, acting as a fingerprint for identification. chemicalbook.com

In the context of pharmaceutical and materials science, polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is of critical importance. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, controlling and identifying the polymorphic form is crucial for ensuring product consistency and performance.

While the principles of PXRD are broadly applicable, specific experimental data, such as diffractograms detailing peak positions (2θ values) and relative intensities for this compound, are not available in the public domain. Such data would be essential to identify its crystalline form(s), assess its purity, and detect any potential polymorphic transitions under different conditions (e.g., temperature, pressure, or upon recrystallization from various solvents). Without access to published research specifically characterizing the solid state of this compound, a detailed analysis of its polymorphism and phase behavior remains speculative.

Application of Crystal Engineering Principles to Control Solid-State Structures

Crystal engineering is the rational design and synthesis of functional solid-state structures with desired properties based on an understanding of intermolecular interactions. xhtechgroup.com This field utilizes non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, to control the assembly of molecules into specific crystalline architectures. xhtechgroup.com A primary goal of crystal engineering is to predict and produce new crystalline forms, including co-crystals and polymorphs, with tailored characteristics.

In the case of this compound, the presence of the phenol group provides a primary site for hydrogen bonding. The difluorocyclohexyl moiety introduces additional complexity and potential for other weak interactions, such as C–H···F hydrogen bonds, which could influence the solid-state structure. The principles of crystal engineering could theoretically be applied to this molecule to:

Design specific polymorphs: By controlling crystallization conditions (e.g., solvent, temperature, cooling rate), it might be possible to isolate different crystalline forms.

Form co-crystals: Introducing a second molecule (a co-former) that can form strong and predictable hydrogen bonds with the phenol group could lead to the formation of new multi-component crystalline solids with modified properties.

However, a review of available scientific literature reveals no specific studies on the application of crystal engineering principles to this compound. There are no published reports on its co-crystals or systematic studies on controlling its solid-state architecture. While general principles of crystal engineering are well-established for phenols, their specific application to this fluorinated cyclohexyl derivative has not been documented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are key to understanding its reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a molecule like 4-(4,4-Difluorocyclohexyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the aromatic ring as well. The presence of the electron-withdrawing difluorocyclohexyl group can influence the energy levels of these orbitals.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the area around the phenolic hydroxyl group would exhibit a negative potential (red/yellow) due to the lone pairs of the oxygen atom, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group would show a positive potential (blue), indicating its acidic nature.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds. Specific experimental or computational data for this compound is not publicly available.

Computational methods can be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of any transition states. For instance, the reaction of phenols with radicals is a process of significant interest. ustc.edu.cnresearchgate.net Quantum mechanical calculations can elucidate the mechanism, such as whether a reaction proceeds via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). ustc.edu.cn

For this compound, a likely reaction is the abstraction of the phenolic hydrogen by a radical. nih.gov Calculations can determine the activation energy for this process, providing a quantitative measure of the reaction rate. The transition state would be the transient molecular structure at the peak of the energy barrier between reactants and products. Understanding these pathways is crucial for predicting the compound's stability and its potential role in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netrsc.orgnih.gov These simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and their relative stabilities. The cyclohexyl ring can exist in various conformations, such as chair and boat forms, and MD simulations can predict the most populated conformations.

Furthermore, MD simulations are invaluable for studying the behavior of the molecule in solution. nih.gov By simulating the molecule surrounded by solvent molecules (e.g., water), one can investigate solvation effects, such as the formation of hydrogen bonds between the phenolic hydroxyl group and water molecules. This provides insights into the compound's solubility and how the solvent influences its conformational preferences.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Validation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. elsevierpure.comnih.govresearchgate.net It is particularly useful for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, DFT calculations can predict:

Infrared (IR) and Raman spectra: By calculating the vibrational frequencies of the molecule, DFT can generate theoretical IR and Raman spectra. researchgate.net The positions and intensities of the peaks can be correlated with specific molecular vibrations, such as the O-H stretch of the phenol group or the C-F stretches of the difluorocyclohexyl group.

Nuclear Magnetic Resonance (NMR) spectra: DFT can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in the molecule. These theoretical spectra can be a powerful tool for interpreting experimental NMR data and confirming the molecular structure.

UV-Visible spectra: By calculating the electronic transition energies, DFT can predict the absorption wavelengths in the UV-Visible spectrum. elsevierpure.com This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Illustrative Predicted Value |

| IR | O-H stretching frequency | ~3600 cm⁻¹ |

| ¹³C NMR | Phenolic C-O chemical shift | ~155 ppm |

| ¹⁹F NMR | CF ₂ chemical shift | ~ -90 to -110 ppm |

| UV-Vis | λ_max | ~275 nm |

Note: These are illustrative values based on general knowledge of similar compounds. Specific experimental or computational data for this compound is not publicly available.

Machine Learning and Artificial Intelligence-Driven Approaches for Rational Material Design and Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. nih.govresearchgate.net These approaches can be trained on large datasets of known molecules and their properties to develop models that can predict the properties of new, unstudied molecules with high accuracy.

For a compound like this compound, ML models could be used to predict a wide range of properties, including:

Physicochemical properties: Such as boiling point, solubility, and partition coefficient.

Biological activity: By training on data from similar compounds, ML models could predict potential biological activities or toxicities.

Material properties: If this compound is considered for use in materials science, for example, in liquid crystals or polymers, ML could predict relevant properties like dielectric constant or glass transition temperature.

Environmental and Chemical Sustainability Aspects

Chemical Degradation and Transformation Pathways

The stability of the carbon-fluorine (C-F) bond makes fluorinated compounds like 4-(4,4-Difluorocyclohexyl)phenol persistent in the environment. nih.gov Understanding the pathways through which they might degrade is crucial for developing effective remediation strategies.

Oxidative defluorination is a key process in the breakdown of fluorinated aromatic compounds. The degradation of fluorinated liquid crystal monomers often involves advanced oxidation processes (AOPs), such as photocatalysis, which generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺). nih.govresearchgate.net

Studies on various fluorophenols have shown that the rate of degradation can decrease as the degree of fluorination increases, suggesting that the electron-withdrawing nature of fluorine atoms makes oxidation more difficult. nih.gov Enzymatic systems, such as those involving peroxidases, can also catalyze oxidative defluorination. The mechanism is thought to involve a catalytic triad (B1167595) of amino acids (Asp-His-Asp) that facilitates a nucleophilic attack on the carbon atom bonded to fluorine, leading to the release of the fluoride (B91410) ion. nih.gov

Table 1: Comparison of Degradation and Defluorination Rate Constants for Structurally Related Fluorinated Liquid Crystal Monomers (LCMs) in a P25/Photocatalytic Process

| Compound | Degradation Rate Constant (k, h⁻¹) | Defluorination Rate Constant (k, h⁻¹) | Key Structural Features |

| BBDB (1,2-difluoro-benzene derivative) | ~0.837 | ~0.279 | Two C-F bonds, bicyclohexyl, butenyl group |

| DPrCB (1,2-difluoro-benzene derivative) | ~0.279 | ~0.254 | Two C-F bonds, bicyclohexyl, propyl group |

| TPrCB (1,2,3-trifluoro-benzene derivative) | ~0.322 | ~0.164 | Three C-F bonds, bicyclohexyl, propyl group |

| ECTB (trifluoromethoxybenzene derivative) | ~0.123 | ~0.140 | Trifluoromethoxy group, bicyclohexyl, ethyl group |

| This table is a composite representation based on findings from a study on various fluorinated LCMs to illustrate structure-reactivity relationships. nih.govsemanticscholar.org |

Industrial wastewater from the production of chemicals like this compound can contain significant concentrations of phenolic compounds. pjoes.comnih.gov Catalytic oxidation is a promising strategy for treating such waste streams.

Several catalytic systems have proven effective for the degradation of general phenol (B47542) wastewater and can be adapted for fluorinated analogues:

Catalytic Wet Peroxide Oxidation (CWPO): This method uses catalysts to generate hydroxyl radicals from hydrogen peroxide to oxidize organic pollutants.

Catalytic Ozonation: Using catalysts like magnesium oxide (MgO) can enhance the efficiency of ozone in degrading phenols and their intermediates. acs.org This process can significantly reduce the Chemical Oxygen Demand (COD) of the wastewater. acs.org

Electrochemical Catalysis: This technique employs an electric current to drive oxidation reactions. Systems using graphite (B72142) electrodes with catalysts like ferric sulfate (B86663) and potassium permanganate (B83412) have achieved over 99% COD removal for phenol wastewater. nih.gov

Photocatalysis: As mentioned, semiconductor photocatalysts like titanium dioxide (P25) are effective in degrading fluorinated liquid crystal monomers under UV irradiation by generating ROS. nih.govresearchgate.net The efficiency of this process can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the wastewater. researchgate.net

Supercritical Water Gasification: This process uses water above its critical point (374 °C, 22.1 MPa) as a solvent to break down complex organic molecules into simpler gases like H₂ and CO₂. The addition of an alkali catalyst such as NaOH can increase the gas yield and H₂ fraction. pjoes.com

These strategies can be employed to break down the resilient structure of this compound in industrial effluents, often by transforming the organic pollutants into carbon dioxide, water, and mineral salts. researchgate.net

Green Chemistry Principles in Synthesis and Application

The traditional synthesis of cyclohexylphenols often involves the alkylation of phenol using cyclohexene (B86901) or cyclohexanol (B46403) with highly polluting mineral Brønsted acids as catalysts. researchgate.net This can lead to the formation of undesired by-products, such as poly-cyclohexyl-substituted phenols, and requires significant post-reaction processing, including neutralization steps that generate waste. researchgate.netgoogle.com

Modern approaches focus on improving selectivity and minimizing waste through advanced catalytic systems. The use of bifunctional catalysts, such as cobalt phosphide (B1233454) (Co₂P) supported on zeolites, allows for the one-pot synthesis of cyclohexylphenol via hydroalkylation. researchgate.net This method demonstrates high efficiency and selectivity, which in turn minimizes the waste associated with work-up procedures by avoiding additional acidification steps. researchgate.net Similarly, high-yield processes for related compounds like 4,4'-biphenol have been developed that focus on catalyst removal and reaction conditions that ensure a pure product with minimal by-products. google.com

The development of greener synthetic routes aims to replace hazardous reagents and solvents with more environmentally friendly alternatives. Key strategies include:

Use of Solid Acid Catalysts: Replacing corrosive mineral acids with recyclable solid catalysts like zeolites or siliceous materials (e.g., fuller's earth) can make the process safer and reduce waste. researchgate.netgoogle.com

Solvent Selection: Utilizing greener solvents is a cornerstone of sustainable chemistry. For related syntheses, deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, have been used successfully. derpharmachemica.comresearchgate.net The ease of recovery and reusability of DES makes the process more efficient and environmentally sound. derpharmachemica.com Water has also been explored as a safe reaction medium in some catalytic processes. researchgate.net

Process Intensification: Developing one-pot or cascade processes, where multiple reaction steps occur in a single reactor, can significantly reduce energy consumption, solvent use, and waste generation by eliminating the need to isolate and purify intermediate compounds. researchgate.net

The synthesis of the this compound core could potentially be achieved through a Friedel-Crafts alkylation of phenol. A green approach would involve using a recyclable solid acid catalyst instead of traditional Lewis acids like AlCl₃, which generate significant waste. The difluorocyclohexyl reactant itself could be synthesized via routes that prioritize atom economy and avoid hazardous reagents.

Biodegradation of Fluorinated Phenols: Chemical Aspects and Mechanisms

While highly fluorinated compounds are known for their persistence, biodegradation of less-fluorinated aromatics can occur, though often slowly. nih.govnih.gov The presence of other functional groups on the molecule, such as the hydroxyl group on the phenol, can provide an initial point of attack for microbial enzymes. mdpi.com

The biodegradation of phenolic compounds by microorganisms like Pseudomonas and Rhodococcus species is well-documented. nih.govresearchgate.net Phenol itself is typically degraded via one of two primary pathways after an initial hydroxylation to form catechol:

Ortho Cleavage Pathway: The aromatic ring of catechol is cleaved between the two hydroxyl groups.

Meta Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

For fluorinated phenols, the process is more complex. Studies with Rhodococcus strains have shown that these bacteria can perform oxidative defluorination, where the initial hydroxylation step removes a fluorine atom. researchgate.net The regioselectivity of this initial enzymatic attack can vary between different microbial species. researchgate.net

The biodegradation of this compound would likely be initiated by microbial phenol hydroxylases attacking the aromatic ring. This could lead to the formation of a fluorinated catechol derivative. Subsequent enzymatic action could proceed via ring cleavage, followed by further degradation of the aliphatic difluorocyclohexyl portion. However, the C-F bonds on the saturated cyclohexyl ring are generally more resistant to attack than those on an aromatic ring, posing a significant challenge for complete mineralization. The fluoride ions released during defluorination can also be toxic to microorganisms, potentially inhibiting the degradation process unless the microbes possess mechanisms to export the fluoride from the cell. nih.gov

Table 2: Key Enzymes and Microbial Genera in Phenol and Fluorinated Phenol Degradation

| Enzyme/Process | Microbial Genus | Substrate(s) | Degradation Pathway/Mechanism | Reference(s) |

| Phenol Hydroxylase | Rhodococcus | Fluorophenols | Catalyzes oxidative defluorination during initial hydroxylation. | researchgate.net |

| Catechol 1,2-Dioxygenase | Pseudomonas, Alcaligenes | Catechol | Ortho ring cleavage. | mdpi.com |

| Catechol 2,3-Dioxygenase | Pseudomonas, Alcaligenes | Catechol | Meta ring cleavage. | nih.govmdpi.com |

| Fluoroacetate Dehalogenase | Delftia | Fluoroacetate | Nucleophilic attack by an aspartate residue to cleave the C-F bond. | nih.gov |

| Phenylphosphate Synthase/Carboxylase | Geobacter | Phenol | Anaerobic degradation pathway, converting phenol to 4-hydroxybenzoate. | nih.gov |

Future Research Directions and Translational Opportunities

Integration of High-Throughput Experimentation and Data Science in Compound Discovery

The discovery and optimization of novel compounds and their synthetic routes are being revolutionized by High-Throughput Experimentation (HTE) and data science. HTE allows for the parallel execution of a vast number of experiments, accelerating research by efficiently screening multiple parameters like catalysts, solvents, and reaction conditions. nih.govyoutube.com This approach is particularly beneficial for complex chemical challenges, such as those found in organofluorine chemistry.

Future research on 4-(4,4-Difluorocyclohexyl)phenol and its derivatives would greatly benefit from HTE methodologies. For instance, in synthesizing derivatives, HTE could be employed to rapidly screen a large array of reaction partners and catalysts. nih.gov The "design-synthesis-test" cycle can be significantly shortened, conserving valuable starting materials and enabling faster identification of molecules with desired properties. youtube.com

Data science and machine learning algorithms can analyze the large datasets generated by HTE to identify patterns and build predictive models. youtube.com This synergy can guide the rational design of experiments, focusing on the most promising areas of chemical space. For example, an HTE workflow could be established to optimize the synthesis of this compound derivatives, with data analysis providing insights into structure-activity relationships.

Table 1: Illustrative High-Throughput Experimentation Array for a Cross-Coupling Reaction This table conceptualizes how HTE could be used to optimize the synthesis of a derivative of this compound by varying key reaction parameters.

| Well | Catalyst | Ligand | Base | Solvent |

| A1 | Pd(OAc)₂ | Q-Phos | K₃PO₄ | Methanol |

| A2 | Pd(OAc)₂ | Q-Phos | Cs₂CO₃ | Dioxane |

| A3 | Pd(OAc)₂ | JohnPhos | K₃PO₄ | Methanol |

| A4 | Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | Dioxane |

| B1 | Pd₂(dba)₃ | Q-Phos | K₃PO₄ | Methanol |

| B2 | Pd₂(dba)₃ | Q-Phos | Cs₂CO₃ | Dioxane |

| B3 | Pd₂(dba)₃ | JohnPhos | K₃PO₄ | Methanol |

| B4 | Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | Dioxane |

Rational Design of New Materials with Tailored Macroscopic Properties

The 4,4-difluorocyclohexyl motif is a compelling building block for the rational design of new materials. The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences and intermolecular interactions, which in turn dictate the macroscopic properties of a material. Strategic fluorination can create compounds with "polar hydrophobicity," a desirable trait in materials science and medicinal chemistry. beilstein-journals.org

Research into the this compound scaffold could lead to the development of novel liquid crystals, polymers, and other functional materials. The gem-difluoro group creates a strong local dipole moment. The orientation of these dipoles within a larger molecular assembly can be engineered to achieve specific dielectric properties. Computational modeling, such as the generation of electrostatic potential maps, can be used to predict how the difluorocyclohexyl group will influence molecular packing and properties. beilstein-journals.org For example, while the 1,3-difluoro substitution pattern on a cyclohexane (B81311) can create a facially polarized ring, the 1,4-substitution in the title compound presents a different symmetry and polarity profile that could be exploited in material design. beilstein-journals.org However, researchers must also consider that fluorination can sometimes introduce repulsive interactions that hinder close molecular packing, a factor that is critical for applications like organic photovoltaics. researchgate.net

Future work should involve synthesizing a library of derivatives based on this compound and systematically studying their physical properties (e.g., melting points, liquid crystalline phases, charge mobility) to establish clear structure-property relationships.

Exploration of Novel Reaction Mechanisms and Organofluorine Catalysis

The development of efficient and selective methods for synthesizing organofluorine compounds remains a central theme in modern chemistry. cas.cn While various fluorination techniques exist, challenges remain, especially in controlling regioselectivity and avoiding harsh reagents. beilstein-journals.org Future research should focus on exploring novel reaction mechanisms and catalytic systems for the synthesis and functionalization of this compound.

One promising avenue is the use of organocatalysis. nih.gov For instance, the hydrophenolation of gem-difluoroalkenes using an organic base as a catalyst is a "fluorine-retentive" reaction that creates β,β-difluorophenethyl arylethers. nih.gov This type of reaction mechanism, which avoids the addition or removal of fluorine, could be adapted for the synthesis of the this compound core or its analogs. The key is to use a catalyst with appropriate basicity to activate the phenol (B47542) for addition without causing subsequent elimination of hydrogen fluoride (B91410). nih.gov

Investigating new fluorination reagents and catalytic cycles is also crucial. The synthesis of the difluorocyclohexane ring often involves deoxyfluorination of a corresponding ketone. However, this can be challenging with enolizable substrates, sometimes leading to complex product mixtures. beilstein-journals.org Exploring milder and more efficient fluorinating agents or alternative synthetic routes that bypass such intermediates is a key research goal. This includes palladium-catalyzed reactions or novel multicomponent reactions that can construct the core structure in fewer steps. researchgate.netfigshare.com

Table 2: Comparison of Catalysts in Organocatalytic Hydrophenolation This table, based on findings for related reactions, illustrates how catalyst choice is critical and could be a focus for future optimization in reactions involving the this compound core.

| Catalyst | pKa (in THF) | Outcome of Reaction |

| TMG | ~16 | Inefficient deprotonation of phenol |

| TBD | ~21 | Efficient deprotonation and desired addition |

| Stronger Bases | >21 | Potential decomposition of product via elimination |

Potential for Emerging Technologies and Interdisciplinary Research Collaborations

The unique properties of this compound make it a candidate for various emerging technologies, necessitating collaborations across different scientific disciplines.

A significant opportunity lies in the field of medical imaging, particularly Positron Emission Tomography (PET). cas.cn Fluorine-18 is a widely used radionuclide for PET imaging. The development of efficient methods for the late-stage radiofluorination of complex molecules is a major research area. nih.gov A derivative of this compound could be designed as a potential PET imaging agent. This would involve developing a synthetic precursor suitable for radiofluorination and collaborating with radiochemists, pharmacologists, and medical researchers to evaluate its potential for imaging specific biological targets or pathways. nih.govnih.gov

In materials science, collaborations with physicists and engineers could explore the use of this compound or its polymeric derivatives in electronic devices. Fluorinated compounds are being investigated as n-type semiconductors. cas.cn The dielectric properties conferred by the difluorocyclohexyl group could also be valuable for applications in organic electronics.

Furthermore, the principle of "metabolic trapping," where fluorinated analogs of natural substrates are taken up and phosphorylated by cells but not further metabolized, is a powerful tool in biology. nih.gov Interdisciplinary research with biochemists could explore whether derivatives of this compound could act as inhibitors or probes for specific enzymes, leveraging the unique electronic nature of the C-F bond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4,4-Difluorocyclohexyl)phenol, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via fluorination of a cyclohexane precursor followed by coupling with a phenol derivative. For example, 4,4-difluorocyclohexanecarboxylic acid (a related precursor) can undergo esterification or amidation reactions to introduce the phenol moiety . Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substitution patterns and fluorine environments .

- FTIR : Identification of phenolic O-H stretches (~3200 cm) and C-F vibrations (1100–1000 cm) .

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclohexyl ring (e.g., chair vs. boat conformations) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent oxidation. Handle in a fume hood with nitrile gloves and PPE. Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes from different synthetic methods?

- Methodological Answer :

- Factorial Design : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify dominant factors influencing stereochemistry .

- Computational Modeling : Use density functional theory (DFT) to compare energy barriers of competing pathways (e.g., axial vs. equatorial fluorine orientation) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations .

Q. What experimental designs are suitable for studying the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.

- Controlled Variables : Include humidity, oxygen levels, and light exposure to simulate real-world degradation pathways .

Q. How can computational methods predict physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer :

- Quantum Chemistry : DFT calculations (B3LYP/6-31G* basis set) to estimate dipole moments and polar surface areas.

- Molecular Dynamics (MD) : Simulate solvation free energy in water/organic solvents using GROMACS or AMBER.

- QSPR Models : Train neural networks on datasets of fluorinated phenols to predict logP and bioavailability .

Q. What strategies address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Factorial Experiments : Systematically vary solvent polarity, temperature, and pH to map solubility curves.

- Hansen Solubility Parameters (HSP) : Calculate δ, δ, and δ values to identify optimal solvents .

- Standardization : Adopt OECD guidelines for shake-flask or HPLC-based solubility measurements to ensure reproducibility .

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer :

- Variable Screening : Test factors like catalyst type (Pd/C vs. Ni), reaction time, and stoichiometry using a 2 factorial design.

- Response Surface Methodology (RSM) : Fit a quadratic model to identify optimal conditions (e.g., 72% yield at 80°C, 1.2 eq. catalyst) .

Methodological Tables

Table 1 : Key Analytical Techniques for this compound

Table 2 : Computational Tools for Property Prediction

| Tool | Application | Output Metrics |

|---|---|---|

| COMSOL Multiphysics | Solubility simulation | Diffusion coefficients, partition ratios |

| Gaussian 16 | DFT calculations | HOMO-LUMO gaps, Gibbs free energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.